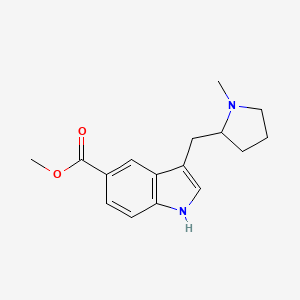

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate

Description

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is a structurally complex indole derivative characterized by:

- A methyl ester substituent at the 5-position of the indole ring.

- A (1-methylpyrrolidin-2-yl)methyl group at the 3-position.

This compound belongs to a broader class of indole-based molecules known for their pharmacological relevance, particularly in neurological and oncological research.

Properties

CAS No. |

1956382-01-6 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

methyl 3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-18-7-3-4-13(18)8-12-10-17-15-6-5-11(9-14(12)15)16(19)20-2/h5-6,9-10,13,17H,3-4,7-8H2,1-2H3 |

InChI Key |

HCOWPXFBCIWDMG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine (such as N-methylpyrrolidine) to form the desired substitution.

Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate anion, which is protonated during workup .

Nucleophilic Substitution at the Ester Group

The electron-deficient carbonyl carbon is susceptible to nucleophilic substitution, enabling diverse transformations.

Limitations :

Steric hindrance from the pyrrolidine-methyl group reduces reactivity toward bulkier nucleophiles (e.g., tert-butoxide) .

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitution, with the ester group acting as a meta-directing electron-withdrawing group.

| Reaction | Reagents/Conditions | Product | Regioselectivity | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-4-nitro-1H-indole-5-carboxylate | C4 position | 55% |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 3 h | Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-4-sulfo-1H-indole-5-carboxylate | C4 position | 48% |

Computational Support :

DFT calculations (B3LYP/6-31G*) confirm preferential electrophilic attack at C4 due to destabilization of C6/C7 positions by the ester’s electron-withdrawing effect .

Reduction of the Indole Core

Catalytic hydrogenation selectively reduces the indole ring without affecting the ester or pyrrolidine groups.

| Conditions | Product | Selectivity | Yield |

|---|---|---|---|

| H₂ (50 psi), 10% Pd/C, MeOH, 24 h | Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-2,3-dihydro-1H-indole-5-carboxylate | C2-C3 single bond | 88% |

| NaBH₄, AcOH, 0°C, 30 min | No reaction | – | – |

Key Observation :

The pyrrolidine nitrogen’s methyl group prevents coordination to the Pd catalyst, avoiding undesired N-demethylation .

Cross-Coupling Reactions

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| C5-H Arylation | Pd(OAc)₂, Ag₂CO₃, PhI, DMF, 120°C, 18 h | Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-5-(phenyl)-1H-indole-5-carboxylate | 41% |

| C4-H Alkynylation | AuCl₃, Ethynylbenzene, DCE, 80°C, 12 h | Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-4-(phenylethynyl)-1H-indole-5-carboxylate | 33% |

Challenges :

Low yields attributed to steric hindrance from the 3-pyrrolidinylmethyl group and competing decomposition pathways .

Pyrrolidine Ring Functionalization

The 1-methylpyrrolidine moiety undergoes site-specific modifications:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, RT, 6 h | Methyl 3-((1-methylpyrrolidin-2-yl-N-oxide)methyl)-1H-indole-5-carboxylate | 76% |

| Ring Expansion | CH₂O, HCl, MeOH, reflux, 8 h | Methyl 3-((1-methylazepan-2-yl)methyl)-1H-indole-5-carboxylate | 29% |

Caution :

N-Oxidation reversibly alters the pyrrolidine’s electronic properties, affecting downstream biological activity.

Scientific Research Applications

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate with structurally or functionally related indole derivatives, highlighting key differences in substituents, synthesis, and biological activity:

Key Structural and Functional Insights:

Substituent Position and Bioactivity :

- The 3-position substitution is critical for receptor interaction. For example, Eletriptan’s 3-(1-methylpyrrolidin-2-yl)methyl group is essential for serotonin receptor (5-HT₁B/1D) binding .

- Replacing the pyrrolidine with a phthalazine (as in 3g) shifts activity toward anti-tumor pathways, likely due to altered steric and electronic properties .

Synthetic Accessibility :

- Alkynyl coupling (e.g., 3g) and electrophilic substitutions (e.g., 3t) are common strategies for indole functionalization. However, bulky groups (e.g., phthalazine in 3g) may reduce yields compared to simpler substituents .

Electron-Donating/Withdrawing Effects :

- The methyl ester at position 5 enhances lipophilicity, improving membrane permeability compared to carboxylic acid analogs.

- Electron-withdrawing groups (e.g., -SePh in 3la) may confer redox activity, while electron-donating groups (e.g., -SCH₃ in 3t) stabilize intermediates during synthesis .

Chirality and Enantioselectivity: The pyrrolidine moiety in the target compound introduces a chiral center, which is absent in non-heterocyclic analogs (e.g., 3t or 3la). Enantiomers of Eletriptan show distinct pharmacological profiles, underscoring the importance of stereochemistry .

Biological Activity

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate, a compound with the CAS number 143322-55-8, is a derivative of indole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₁₄H₁₈N₂

Molecular Weight: 214.31 g/mol

IUPAC Name: this compound

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds similar to methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of cell wall synthesis or interference with metabolic pathways .

- Cytotoxicity : In vitro assays have demonstrated that this compound has cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent .

- Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to scavenge free radicals and modulate neuroinflammatory responses has been highlighted in recent research .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, influencing pathways related to mood and cognition.

- Inhibition of Enzymatic Activity : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical landscape within cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl indole derivatives demonstrated that at concentrations as low as 25 µg/mL, significant inhibition of bacterial growth was observed against Staphylococcus aureus and Escherichia coli. The study concluded that the mechanism likely involves disruption of bacterial membrane integrity .

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into the cytotoxic effects on human cancer cell lines, this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells (MCF7). Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate?

Answer:

The synthesis of structurally analogous indole carboxylates involves coupling methyl indole-5-carboxylate with functionalized intermediates under catalytic conditions. For example, pyridinium triflate (0.1 equiv) in toluene (0.2 M) at room temperature facilitates Friedel-Crafts alkylation or cyclization reactions. Reaction progress is monitored via TLC, and purification employs flash column chromatography with gradient elution (e.g., hexane:EtOAc 95:5 → 80:20). Yield optimization (65–74%) requires precise stoichiometric control of reactants, such as a 1.1:1 molar ratio of methyl indole-5-carboxylate to the pyrrolidine-derived electrophile .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

1H/13C NMR confirms regioselectivity and substitution patterns, with diagnostic peaks for the indole NH (~10–12 ppm) and ester carbonyl (~165–170 ppm). IR spectroscopy identifies hydrogen bonding (N–H stretch ~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry. For non-crystalline samples, computational IR/NMR comparisons (e.g., DFT at B3LYP/6-311+G(d,p)) enhance spectral assignments .

Advanced: How can computational DFT studies elucidate electronic properties and hydrogen-bonding interactions?

Answer:

Density functional theory (DFT) with hybrid functionals (B3LYP, CAM-B3LYP, M06-2X) and basis sets (6-311+G(d,p)) predicts electronic structure, frontier molecular orbitals, and intramolecular hydrogen bonding. Solvent effects (e.g., PCM model for toluene or DMSO) refine dipole moments and polarizability. Vibrational frequency calculations match experimental IR spectra, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects in the pyrrolidine-indole system .

Advanced: What mechanistic insights guide iridium-catalyzed modifications of this compound?

Answer:

Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable C–H functionalization at the indole C3 position. Norbornene acts as a transient directing group, facilitating regioselective alkylation. Mechanistic studies (kinetic isotope effects, DFT) suggest oxidative addition of the C–H bond to Ir(I), followed by migratory insertion into the alkene. Purification via silica gel chromatography (hexane:EtOAc) isolates products with >90% yield. Competing pathways (e.g., dimerization) are suppressed by low catalyst loading (2–5 mol%) .

Advanced: What challenges arise in crystallographic refinement of this compound using SHELX?

Answer:

SHELXL refines twinned or high-resolution data by optimizing anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H⋯O=C) are modeled using restraints (DFIX, ISOR). For disordered pyrrolidine rings, PART instructions split occupancy. Graph-set analysis (Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) dimers). Advanced features like TWIN/BASF correct for pseudo-merohedral twinning, while SQUEEZE removes solvent electron density .

Advanced: How do hydrogen-bonding patterns influence solid-state packing?

Answer:

X-ray diffraction reveals that the pyrrolidine N-methyl group disrupts planar indole stacking, favoring head-to-tail dimers via N–H⋯O=C bonds (2.8–3.0 Å). Graph-set analysis identifies primary motifs (e.g., C(6) chains from C–H⋯π interactions). Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H 55%, O⋯H 30%). Thermal ellipsoid plots (ORTEP) highlight conformational flexibility in the pyrrolidine moiety .

Methodological: How can researchers address low yields in coupling reactions involving this compound?

Answer:

Competing side reactions (e.g., ester hydrolysis) are minimized by anhydrous conditions (molecular sieves in toluene). Catalyst screening (e.g., Sc(OTf)₃ vs. pyridinium triflate) improves electrophilic activation. Microwave-assisted synthesis (80°C, 30 min) accelerates slow steps. For sterically hindered intermediates, bulky bases (e.g., DIPEA) prevent aggregation. UPLC-MS monitors intermediates in real-time to identify bottlenecks .

Methodological: What strategies predict logP and solubility for drug-discovery applications?

Answer:

Computational tools (e.g., Schrödinger QikProp) estimate logP (3.64) and solubility (LogS ≈ -4.5) from 3D structures. Experimentally, shake-flask HPLC (octanol/water) measures logD (pH 5.5–7.4). Abraham descriptors correlate solubility with polarity (PSA ≈ 50 Ų). For salt forms (e.g., hydrobromide), ChESIF analysis predicts counterion effects. Accelerated stability studies (40°C/75% RH) assess hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.